N-Fmoc-(R)-1-mercapto-2-propanamine
CAS No.:
Cat. No.: VC13738442
Molecular Formula: C18H19NO2S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO2S |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C18H19NO2S/c1-12(11-22)19-18(20)21-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,22H,10-11H2,1H3,(H,19,20)/t12-/m1/s1 |
| Standard InChI Key | VHHOQQMSKOYFQF-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Properties
N-Fmoc-(R)-1-mercapto-2-propanamine (CAS: 202751-94-8) is characterized by the following molecular features:
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₂S |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 9H-Fluoren-9-ylmethyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate |
The compound’s stereochemistry at the C2 position (R-configuration) ensures enantioselective interactions in peptide chains . The Fmoc group protects the amine during solid-phase peptide synthesis (SPPS), while the mercapto group enables post-synthetic modifications via thiol-alkyne or thiol-ene click chemistry .
Physicochemical Characteristics
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DCM) but poorly soluble in water .
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Stability: Sensitive to oxidative conditions due to the thiol group; requires storage under inert atmospheres .
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Spectral Data:
Synthesis and Purification
Synthetic Routes
N-Fmoc-(R)-1-mercapto-2-propanamine is synthesized via a three-step protocol:
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Amino Acid Protection:
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Thiol Group Stabilization:
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Deprotection and Isolation:
Key Challenges
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Oxidative Degradation: Thiol oxidation to disulfides necessitates strict anaerobic conditions.
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Racemization Risk: Elevated temperatures during coupling may compromise stereochemical integrity, requiring optimized reaction kinetics .
Applications in Peptide Science
Disulfide Bond Engineering
The thiol group enables controlled formation of intramolecular and intermolecular disulfide bridges, critical for stabilizing peptide tertiary structures . For example:
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Cysteine Pairing: Site-specific conjugation of N-Fmoc-(R)-1-mercapto-2-propanamine into peptide sequences allows oxidative folding to mimic native protein disulfides .
Bioconjugation and Drug Delivery
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Antibody-Drug Conjugates (ADCs): The thiol reacts with maleimide-functionalized toxins (e.g., DM1) to create stable thioether linkages .
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PEGylation: Thiol-alkyne click chemistry facilitates attachment of polyethylene glycol (PEG) chains, enhancing pharmacokinetic profiles .
Solid-Phase Peptide Synthesis (SPPS)
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Fmoc Chemistry: The Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF), preserving acid-labile side chains .
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Orthogonal Protection: Compatible with tert-butyl (tBu) and trityl (Trt) protecting groups for multifunctional peptide architectures .
Research Advancements
Enhanced Stability via Thiol Capping
Recent studies demonstrate that masking the thiol with 2-nitrobenzyl groups improves stability during SPPS, enabling longer peptide sequences (>50 residues) without premature oxidation .
Photocleavable Linkers
Incorporation of o-nitrobenzyl ethers adjacent to the thiol allows light-triggered release of therapeutic payloads in targeted drug delivery systems .
Computational Modeling
Molecular dynamics simulations predict optimal insertion sites for N-Fmoc-(R)-1-mercapto-2-propanamine in α-helical peptides, minimizing steric clashes and maximizing conformational stability .
Future Directions
Next-Generation ADCs
Exploration of site-specific conjugation using N-Fmoc-(R)-1-mercapto-2-propanamine could reduce off-target toxicity in ADCs by minimizing nonspecific thiol interactions .
Peptide-Based Vaccines
Thiol-mediated antigen presentation on dendritic cells is being investigated to enhance immune response in cancer vaccines .
Sustainable Synthesis
Green chemistry approaches, such as enzyme-mediated Fmoc deprotection, aim to reduce solvent waste and improve atom economy .
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